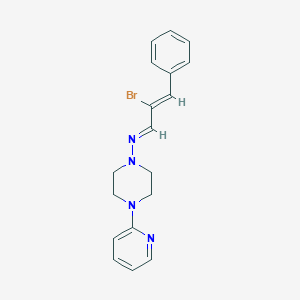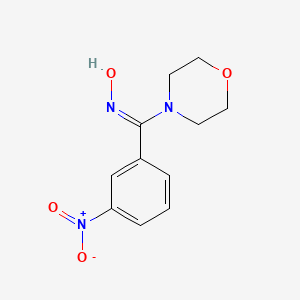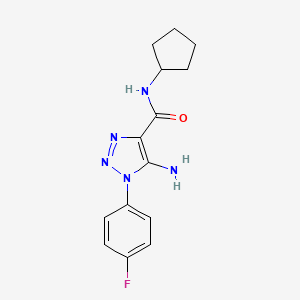
5-oxo-5-(8-quinolinylamino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-oxo-5-(8-quinolinylamino)pentanoic acid” belongs to the class of organic compounds known as oxopentanoic acids . These are pentanoic acids in which one of the methylene groups is replaced by a keto group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as pentanoic acid have been synthesized from γ-valerolactone and formic acid using bifunctional catalysis .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties in Cholecystokinin Antagonism
Derivatives of 5-oxo-5-(8-quinolinylamino)pentanoic acid, such as lorglumide, have shown significant pharmacological properties as non-peptide cholecystokinin (CCK) antagonists. They exhibit high affinity for pancreatic CCK receptors and demonstrate potent antagonism in smooth muscles of the gall bladder, ileum, and in CCK-induced amylase secretion of pancreatic acini. Lorglumide has potential diagnostic or therapeutic applications in conditions involving CCK (Makovec et al., 1987).
Inhibition of Neutrophils and Eosinophils Activation
Research indicates that this compound analogs, such as 5-oxo-ETE, can inhibit the activation of neutrophils and eosinophils. Novel indole OXE receptor antagonists have been identified, which effectively inhibit 5-oxo-ETE-induced chemotaxis and actin polymerization in these cells, representing potential therapeutic agents in allergic diseases like asthma (Gore et al., 2014).
Quinolones as Antibiotics
Quinolones, having a similar structure to this compound, are widely used as antibiotics. When attached to oligonucleotides, quinolones can stabilize DNA duplexes against thermal denaturation, demonstrating their potential in biotechnological applications and antibiotic mechanisms (Tuma et al., 2002).
Biochemistry and Biology of 5-Lipoxygenase Products
Compounds like this compound are studied for their role in the biochemistry and biology of 5-lipoxygenase products. 5-Oxo-ETE, formed by the oxidation of 5-HETE, acts as a chemoattractant for eosinophils and neutrophils, and can stimulate the proliferation of prostate tumor cells. This highlights the significance of these compounds in both inflammatory processes and potential cancer research (Powell & Rokach, 2005).
Sensing Biological Zn(II)
Compounds related to this compound, such as quinoline-derivatized fluoresceins, have been utilized for sensing biological Zn(II). These fluorescein-based dyes demonstrate significant fluorescence enhancements upon Zn(II) coordination, indicating their potential in biomedical imaging and analysis (Nolan et al., 2005).
Eigenschaften
IUPAC Name |
5-oxo-5-(quinolin-8-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-12(7-2-8-13(18)19)16-11-6-1-4-10-5-3-9-15-14(10)11/h1,3-6,9H,2,7-8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAGQKMFCQUTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCC(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)
![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)

![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)
![4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)




![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)

![(3aS*,7aR*)-5-methyl-2-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5565673.png)

![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)